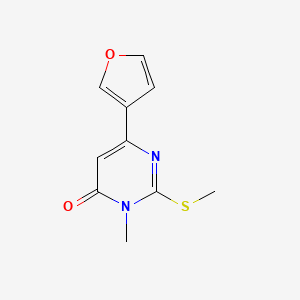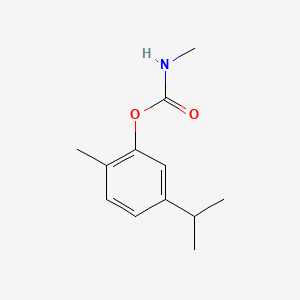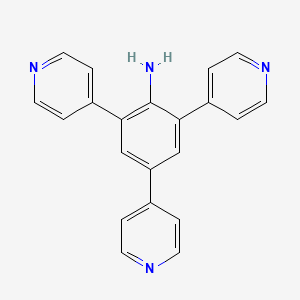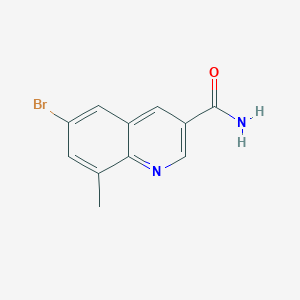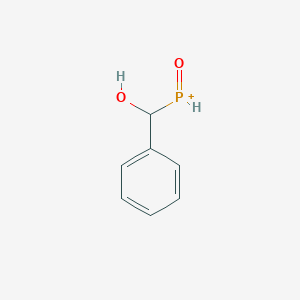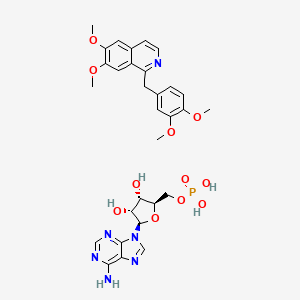
Papaverine adenylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papaverine adenylate is a compound derived from papaverine, an opium alkaloid. Papaverine is primarily used as an antispasmodic drug to treat visceral spasms and vasospasms. It is known for its ability to relax smooth muscles and is used in various medical applications, including the treatment of erectile dysfunction and ischemic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of papaverine adenylate involves the synthesis of papaverine followed by its conversion to the adenylate form. The synthesis of papaverine typically starts with the extraction of 3,4-dihydropapaverine hydrochloride, which is then dissolved in water and adjusted to a pH greater than 7. The solution undergoes extraction with trimethylbenzene, followed by a dehydrogenation reaction using a catalyst at temperatures between 50-180°C to obtain papaverine . The adenylate form is then synthesized by reacting papaverine with adenosine triphosphate under specific conditions.
Industrial Production Methods
Industrial production of this compound involves a one-pot synthesis method using xylene as a solvent. This method ensures high purity (99.6%) and an improved overall yield (63%). The process is suitable for large-scale production and involves critical parameters to control impurities .
Análisis De Reacciones Químicas
Types of Reactions
Papaverine adenylate undergoes various chemical reactions, including:
Oxidation: Papaverine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert papaverine to its dihydro form.
Substitution: Substitution reactions can occur at the methoxy groups of papaverine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
Oxidation: Papaverine N-oxide.
Reduction: Dihydropapaverine.
Substitution: Various substituted papaverine derivatives.
Aplicaciones Científicas De Investigación
Papaverine adenylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anticancer properties and its role in treating ischemic conditions
Industry: Utilized in the cryopreservation of blood vessels and other biological tissues.
Mecanismo De Acción
Papaverine adenylate exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscles and vasodilation. The compound also affects mitochondrial respiration and various signaling pathways, including the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) and mammalian target of rapamycin (mTOR) pathways .
Comparación Con Compuestos Similares
Papaverine adenylate can be compared with other opium alkaloids such as:
Morphine: Primarily used for its analgesic properties.
Codeine: Used as a cough suppressant and pain reliever.
Thebaine: A precursor for synthesizing other opioids.
Noscapine: Known for its antitussive and potential anticancer properties
This compound is unique due to its specific vasodilatory and smooth muscle relaxant effects, making it valuable in treating various ischemic and spastic conditions.
Propiedades
Número CAS |
39024-96-9 |
|---|---|
Fórmula molecular |
C30H35N6O11P |
Peso molecular |
686.6 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H21NO4.C10H14N5O7P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h5-8,10-12H,9H2,1-4H3;2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t;4-,6-,7-,10-/m.1/s1 |
Clave InChI |
BAJNONMTXYJRMJ-LPEHXXKESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


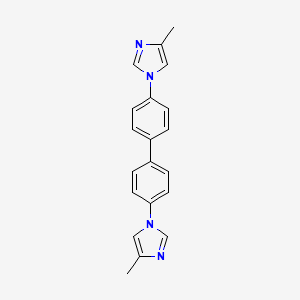
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
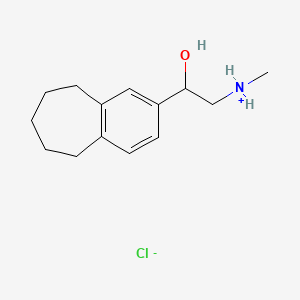



![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

